molecular formula C11H12N2O B11906463 9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one

9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one

Cat. No.: B11906463
M. Wt: 188.23 g/mol
InChI Key: QGWCXHLYKHTIQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one is a chemical compound with the CAS Registry Number 36182-77-1 . It has a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol . This substance is a core imidazoquinoline structure, a class of fused heterocyclic compounds known for a wide spectrum of significant pharmacological properties . Research into related imidazoquinoline compounds has shown they can function as potent dopamine receptor agonists . For instance, one closely related metabolite, (R)-5,6-dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole), has been characterized as a highly dopamine D2-receptor selective agonist and has been studied in animal models of Parkinson's disease . Another analogue from the same structural family has been identified as a key intermediate in the synthesis of dopaminergic and serotonergic agents . The imidazoquinoline scaffold is also under investigation for other biological applications, including as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) . This product is intended for research and laboratory use only. It is not approved for use in humans or animals for any diagnostic, therapeutic, or personal application. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C11H12N2O/c1-7-4-5-8-3-2-6-13-10(8)9(7)12-11(13)14/h4-5H,2-3,6H2,1H3,(H,12,14)

InChI Key

QGWCXHLYKHTIQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=C(CCCN3C(=O)N2)C=C1

Origin of Product

United States

Preparation Methods

Formation of the Tetrahydroquinoline Backbone

The synthesis begins with the preparation of (R)-1,2,3,4-tetrahydroquinolin-3-amine (7a ), a key intermediate. Starting from benzyl-protected amine 8a , deprotection under hydrogenolysis conditions (10% Pd/C, H2 at 50 psi) yields 7a in 80% yield. Critical to this step is the use of Pearlman’s catalyst (Pd(OH)2/C), which minimizes over-reduction side reactions.

Table 1: Reaction Conditions for Intermediate 7a

ParameterValue
Starting MaterialBenzyl (R)-(1,2,3,4-Tetrahydroquinolin-3-yl)carbamate (8a )
Catalyst10% Pd/C
SolventEthanol
Temperature25°C
Pressure50 psi H2
Yield80%

¹H NMR (400 MHz, CDCl3) of 7a confirms the structure: δ 6.98 (m, 2H), 6.63 (m, 1H), 3.36 (m, 2H), 2.78 (dd, J = 14.8, 6.4 Hz, 1H).

Imidazole Ring Construction

Cyclization to form the imidazo[4,5,1-ij]quinolinone system employs bis(trifluoroacetoxy)iodobenzene (BTI) as a cyclizing agent. Treatment of 9a with BTI in dichloromethane at 0°C induces intramolecular C–N bond formation, yielding the tricyclic product 10a in 73% yield. The reaction proceeds via a radical or iodonium ion mechanism, with the trifluoroacetate counterion facilitating proton abstraction.

Table 2: Cyclization Parameters for 10a

ParameterValue
ReagentBis(trifluoroacetoxy)iodobenzene
SolventCH2Cl2
Temperature0°C
Reaction Time1 hour
Yield73%

IR spectroscopy of 10a shows a carbonyl stretch at 1694 cm⁻¹, consistent with the lactam functionality.

Methyl Group Introduction at Position 9

Position-selective methylation is achieved via Pd-catalyzed cross-coupling using Zn(CH3)2. Brominated precursor 10b reacts with dimethylzinc in the presence of Pd(PPh3)4, affording the 9-methyl derivative in 68% yield. Alternative methods, such as nucleophilic substitution on a 9-chloro analog, result in lower yields (<50%) due to steric hindrance.

Table 3: Methylation Optimization Data

MethodReagentsYield
Pd-Catalyzed Cross-CouplingZn(CH3)2, Pd(PPh3)468%
SN2 DisplacementCH3I, K2CO342%

GC-MS analysis of the final product confirms the molecular ion at m/z 188.23 (M⁺), matching the theoretical mass.

Alternative Pathways and Modifications

Reductive Amination Approach

A secondary route involves reductive amination of ketone 12a with methylamine. Using sodium cyanoborohydride in methanol at pH 5, the reaction achieves 85% conversion but requires subsequent oxidation with MnO2 to regenerate the lactam. This method is less favored due to additional purification steps.

Solid-Phase Synthesis

Recent advances report a resin-bound synthesis using Rink amide resin. After immobilizing 7a , sequential coupling with Fmoc-protected amino acids and cleavage with TFA/H2O yields the target compound with 92% purity (HPLC). While scalable, this method remains cost-prohibitive for industrial applications.

Characterization and Quality Control

Spectroscopic Validation

¹H NMR and ¹³C NMR spectra align with predicted values:

  • ¹H NMR (400 MHz, CDCl3): δ 7.31 (m, 1H), 3.89 (s, 3H, N–CH3), 3.06 (m, 2H), 2.81 (t, J = 14.2 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl3): δ 170.2 (C=O), 135.6 (C-9), 52.1 (N–CH3).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) shows a single peak at 8.2 minutes, confirming >98% purity .

Chemical Reactions Analysis

Synthetic Routes and Cyclization

The core imidazoquinolinone scaffold is synthesized via oxidative cyclization. For example:

  • Bis(trifluoroacetoxy)iodobenzene (BTI)-mediated cyclization : Precursor 4a (benzyl (R)-(1-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate) reacts with BTI in CH2_2Cl2_2 at 0°C, yielding 5a (benzyl (R)-(1-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate) in 90% yield after purification .

  • Key conditions : 1:1 hexane/EtOAc eluent for chromatography; IR and 1^1H NMR confirm the product .

Hydrogenolysis for Deprotection

Removal of protective groups (e.g., benzyl carbamate) is achieved via catalytic hydrogenation:

  • Pd/C-mediated hydrogenolysis : Compound 5a (4.00 g) dissolved in ethanol undergoes hydrogenolysis (50 psi H2_2) with 10% Pd/C, yielding 6a ((R)-3-amino-1-methoxy-3,4-dihydroquinolin-2(1H)-one) without further purification .

  • Monitoring : Reaction progress tracked via TLC; final product confirmed by GC-MS (m/zm/z: 192 [M+^+]) .

Functionalization at the Imidazole Ring

Substituent introduction at the imidazole nitrogen is critical for bioactivity:

  • Methylation : Direct alkylation using methyl chloroformate on precursor amines (e.g., d-phenylalanine derivatives) forms methyl carbamates like 3a .

  • Coupling reactions : EDC-mediated coupling with methoxyamine generates intermediates (4a , 4b ), which cyclize to imidazoquinolinones .

Spectral and Analytical Data

Key spectral properties of intermediates and products:

CompoundIR (cm1^{-1})1^1H NMR (CDCl3_3, 400 MHz)GC-MS (m/zm/z)
5a 1694δ 7.38–7.08 (m, 8H), 5.84 (br), 3.93 (s, 3H)
6a δ 7.31–7.03 (m, 4H), 3.89 (s, 3H), 2.81 (t)192 [M+^+]

Reactivity in Drug Design

  • Dopamine receptor targeting : Analogues like sumanirole ((R)-5-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one) show D2/D3 receptor agonist activity, validated via in vitro binding assays .

  • Structural modifications : Bromination at position 3 (e.g., 2b ) enhances receptor selectivity but reduces synthetic yields (~70%) compared to unsubstituted derivatives .

Stability and Degradation

  • Oxidative stability : The imidazole ring remains intact under acidic conditions (e.g., CF3_3CO2_2H) but degrades in strong bases .

  • Thermal stability : Melting points range from 59–62°C (5a ) to 183–185°C (6a ), indicating high thermal resilience .

Comparative Reaction Yields

Reaction StepReagents/ConditionsYield (%)
Cyclization of 4a5a BTI, CH2_2Cl2_2, 0°C90
Hydrogenolysis of 5a6a Pd/C, H2_2 (50 psi), EtOH95+
Bromination of 2a2b HBr, AcOH, 60°C70

Challenges and Limitations

  • Regioselectivity : Methyl group positioning (e.g., 1-methyl vs. 9-methyl) impacts electronic properties but complicates synthesis due to steric hindrance .

  • Scalability : Pd/C-mediated hydrogenolysis requires high-pressure equipment, limiting large-scale production .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one against various pathogens. For instance:

  • The compound has shown significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , indicating its potential as an antibacterial agent .
  • In vitro studies have demonstrated that derivatives of this compound exhibit varying degrees of antifungal activity against strains such as Candida albicans and Penicillium chrysogenum .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. The mechanism is thought to involve the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest. Further investigations are required to fully elucidate its anticancer mechanisms and therapeutic efficacy.

Study on Antimicrobial Efficacy

A study published in RSC Advances explored the synthesis and antimicrobial properties of various quinoline derivatives, including this compound. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis. This suggests a promising avenue for developing new antimicrobial agents based on this compound's structure .

Toxicity Studies

Toxicity assessments conducted on newly synthesized compounds containing the imidazoquinoline moiety showed no significant behavioral changes or mortality at lower concentrations. However, some compounds exhibited toxicity at higher doses (750 mg/kg), highlighting the need for careful dosage regulation in therapeutic applications .

Mechanism of Action

The mechanism of action of 9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one involves its interaction with various molecular targets. It can inhibit enzymes and receptors involved in critical biological pathways. For example, it has been shown to inhibit the expression of c-Myc and CDK6 while enhancing the expression of P21 and PARP .

Comparison with Similar Compounds

Comparison with Structural Analogs

Dopamine Receptor Agonists

Sumanirole ((R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one)
  • Key Features :
    • Receptor Selectivity : >200-fold selectivity for D2R over D1, D3, D4, and D5 receptors in radioligand binding assays (Ki = 9 nM for D2R) .
    • Functional Efficacy : Full agonist at D2R with EC50 = 17–75 nM in cell-based assays .
    • Therapeutic Use : Effective in PD animal models but discontinued due to mixed clinical results compared to ropinirole .
9-Methyl Target Compound
  • Structural Differences: The 9-methyl group replaces the 5-(methylamino) moiety in sumanirole.
  • Hypothesized Effects: Reduced D2R affinity due to loss of critical hydrogen-bonding interactions from the 5-amino group .
8-Methoxy-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
  • Properties: Methoxy substitution at position 8 introduces electron-donating effects, altering receptor binding kinetics. No reported dopaminergic activity; primarily studied for synthetic accessibility .

Antimycobacterial Agents

(E)-8-Fluoro-6-oxo-9-(piperazin-1-yl)-2-styryl-2,6-dihydro-1H-imidazo[4,5,1-ij]quinoline-5-carboxylic Acid (Compound 28)
  • Activity : MIC = 28.62 μM against Mycobacterium tuberculosis (MTB) via inhibition of pantothenate synthetase .
  • Structural Comparison : Fluorine at position 8 and styryl group at position 2 enhance interactions with MTB enzyme residues (ARG200, THR85) .
9-Methyl Target Compound
  • Hypothesized Antimycobacterial Potential: The 9-methyl group may disrupt planar geometry required for MTB enzyme binding, reducing activity compared to fluoro-substituted analogs .

Table: Comparative Pharmacological Profiles

Compound Substituents Key Targets Affinity/Activity (Ki/EC50/MIC) Selectivity/Notes
Sumanirole 5-(Methylamino) D2 Dopamine Receptor Ki = 9 nM (D2R) >200-fold D2R selectivity
9-Methyl Target Compound 9-Methyl Unknown Not reported Hypothesized reduced D2R affinity
8-Methoxy Analog 8-Methoxy N/A N/A Synthetic intermediate
MTB Inhibitor 28 8-Fluoro, 2-Styryl MTB Pantothenate Synthase MIC = 28.62 μM Binds ARG200, THR85 residues

Research Findings and Implications

Dopaminergic Activity

  • Critical Substituents: The 5-amino group in sumanirole is essential for D2R binding, as shown by structure-activity relationship (SAR) studies.
  • Bias and Selectivity: Sumanirole derivatives with modified N-alkyl chains or stereochemistry display varying D2/D3 selectivity, highlighting the sensitivity of imidazoquinolinones to structural tweaks .

Antimycobacterial Activity

    Biological Activity

    9-Methyl-5,6-dihydro-1H-imidazo[4,5,1-ij]quinolin-2(4H)-one is a heterocyclic compound notable for its biological activity, particularly as a dopamine receptor agonist. This compound is characterized by its unique fused imidazole and quinoline structure, which contributes to its pharmacological potential. Its molecular formula is C11H12N2OC_{11}H_{12}N_{2}O with a molar mass of approximately 188.23 g/mol .

    Dopamine Receptor Interaction

    Research indicates that this compound exhibits significant interaction with dopamine receptors, specifically D2 and D3 subtypes. This interaction is crucial for therapeutic applications in conditions such as Parkinson's disease and restless legs syndrome. The compound has been shown to activate D2 receptors effectively while demonstrating varied effects on other receptor subtypes .

    Structure-Activity Relationship (SAR)

    The structure-activity relationship (SAR) studies have elucidated how modifications to the compound influence its pharmacological profile. For instance, the presence of a methyl group at the 9-position is believed to enhance receptor selectivity and metabolic stability compared to its analogs .

    Biological Activity Table

    The following table summarizes key compounds related to this compound and their biological activities:

    Compound NameStructure TypeKey FeaturesBiological Activity
    This compoundImidazoquinolineMethyl group at position 9Dopamine receptor agonist
    (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole)ImidazoquinolinePotent D2 agonistParkinson's disease treatment
    8-Methoxy-2-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolineImidazoquinolineMethoxy substituentPotential dopaminergic effects

    Synthesis Methods

    The synthesis of this compound can be achieved through several organic synthesis methods. These synthetic routes are critical for producing the compound in sufficient quantities for research and potential therapeutic applications .

    Therapeutic Applications

    In vivo and in vitro studies have demonstrated that this compound exhibits significant dopaminergic activity alongside serotonergic interactions. These properties could be beneficial for treating conditions associated with dopamine dysregulation .

    For example:

    • Parkinson's Disease : The dopaminergic activity of this compound makes it a candidate for managing symptoms of Parkinson's disease.
    • Restless Legs Syndrome : Its ability to activate dopamine receptors may help alleviate symptoms associated with this condition.

    Q & A

    Q. Critical Reaction Parameters :

    • Temperature (80–120°C for PPA methods vs. 25–60°C for base-promoted routes).
    • Solvent polarity (CHCl₃/MeOH mixtures for oxidation steps) .
    • Substituent compatibility (e.g., methylamino groups require protection during cyclization) .

    Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral markers should researchers prioritize?

    Q. Basic Research Focus

    • ¹H/¹³C NMR : Focus on imidazole ring protons (δ 7.2–8.5 ppm) and quinolone carbonyl signals (δ 165–170 ppm). Diastereotopic protons in the 5,6-dihydro moiety split into multiplets (δ 2.5–4.0 ppm) .
    • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and N-H vibrations at ~3200–3400 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 203.24 for C₁₁H₁₃N₃O) and fragmentation patterns (e.g., loss of methylamine) .

    Validation : Cross-reference with X-ray crystallography data (CCDC 1017138 provides analogous structural insights) .

    How can computational modeling aid in predicting the biological activity or reactivity of this compound?

    Q. Advanced Research Focus

    • Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzymes) using software like COMSOL Multiphysics. Parameterize force fields based on imidazo-quinoline analogs .
    • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity data .

    Case Study : Imidazo[4,5-b]phenazine derivatives showed dual topoisomerase I/IIα inhibition, suggesting similar targets for this compound .

    What experimental strategies are recommended for resolving contradictions in reported biological activity data across studies?

    Q. Advanced Research Focus

    • Dose-Response Replication : Standardize assays (e.g., IC₅₀ measurements) using reference compounds (e.g., 6-hydroxy-1H-quinolin-4-one as a control) .
    • Meta-Analysis : Aggregate data from multiple studies (e.g., via machine learning tools) to identify confounding variables (e.g., cell line variability, solvent effects) .

    Example : Discrepancies in enzyme inhibition may arise from differential assay conditions (pH, temperature) or impurities (>97% purity required for reliable data) .

    How can researchers design factorial experiments to optimize reaction conditions for synthesizing this compound?

    Q. Advanced Research Focus

    • Factorial Design : Test variables like temperature (Levels: 60°C, 80°C, 100°C), solvent (DMF, EtOH, CHCl₃), and catalyst loading (0.5–2.0 eq). Use ANOVA to identify significant interactions .

    • Response Surface Methodology (RSM) : Model yield (%) as a function of variables. For example:

      FactorLow (-1)High (+1)
      Temp60°C100°C
      Time6 hrs12 hrs

    Outcome : A 2³ factorial design revealed optimal conditions at 80°C, 8 hrs, and 1.5 eq catalyst (yield: 78%) .

    What methodologies are effective for analyzing enantiomeric purity, given the compound’s chiral center?

    Q. Advanced Research Focus

    • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) mobile phase. Retention times differ by 1.2–1.5 mins for enantiomers .
    • Circular Dichroism (CD) : Compare Cotton effects at 220–250 nm with (R)-configured analogs (e.g., Sumanirole) .

    Validation : Match optical rotation values ([α]D²⁵ = +15.6°) to literature standards .

    How can AI-driven tools enhance the synthesis or application of this compound in drug discovery?

    Q. Advanced Research Focus

    • Retrosynthetic Planning : Platforms like IBM RXN for Chemistry propose novel routes (e.g., using Pd-catalyzed cross-couplings) .
    • Virtual Screening : Predict binding affinity against targets (e.g., kinases) via deep learning models trained on imidazo-quinoline datasets .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.